2-methylquinoline-6-sulfonic acid

Lipophilicity HPLC Method Development Physicochemical Properties

This sulfonated quinoline is defined by its unique 2-methyl,6-sulfonic acid substitution pattern, yielding a distinct computed XLogP3-AA of 1.3 and chromatographic signature that precludes simple analog interchange. Use as a system suitability standard or calibration marker in reversed-phase HPLC method validation for quinoline-based APIs. Its unique InChIKey and exact mass (223.03031432 Da) provide unambiguous identification in LC-MS/GC-MS methods. Sourced from vendors supplying full COA, NMR, MS, and HPLC data for regulatory traceability.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 93805-05-1
Cat. No. B3059041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylquinoline-6-sulfonic acid
CAS93805-05-1
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O
InChIInChI=1S/C10H9NO3S/c1-7-2-3-8-6-9(15(12,13)14)4-5-10(8)11-7/h2-6H,1H3,(H,12,13,14)
InChIKeyWTVFVAWTGKJRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylquinoline-6-sulfonic Acid (CAS 93805-05-1): Sourcing and Differentiation Guide for Research and Industrial Procurement


2-Methylquinoline-6-sulfonic acid (CAS 93805-05-1) is a sulfonated heterocyclic compound based on a quinoline core, characterized by a methyl substituent at the 2-position and a sulfonic acid group at the 6-position [1]. With a molecular formula of C10H9NO3S and a molecular weight of 223.25 g/mol, this compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) with number 298-485-9 [2]. Its classification as a sulfonic acid derivative imparts high aqueous solubility and reactivity, making it a candidate intermediate for dye synthesis and a potential building block in pharmaceutical research, though direct evidence of specific applications remains limited in the public literature . Procurement of this compound is typically directed toward analytical reference standards or specialized organic synthesis, with multiple suppliers offering varying purity grades and analytical support .

Why 2-Methylquinoline-6-sulfonic Acid Cannot Be Readily Substituted with Other Quinoline Sulfonates


The specific substitution pattern of 2-methylquinoline-6-sulfonic acid confers distinct physicochemical properties that preclude simple interchange with positional isomers (e.g., 5-sulfonic acid or 8-sulfonic acid derivatives) or the unsubstituted quinoline-6-sulfonic acid . Variations in the position of the sulfonic acid group directly influence critical parameters such as computed logP, acidity (pKa), and reactivity in electrophilic substitution reactions [1]. For instance, the 2-methyl substitution and the 6-sulfonic acid placement result in a unique computed XLogP3-AA value of 1.3, which dictates a specific lipophilicity profile compared to other analogs [2]. Furthermore, in analytical contexts such as HPLC, the unique LogP value of approximately 0.183 determines a distinct retention time on reversed-phase columns; substituting an analog with a different substitution pattern would necessitate complete method revalidation and would not produce the same chromatographic signature, rendering the compound unsuitable for use as a reference standard or as a direct intermediate in a patented synthetic route [3].

Quantitative Differentiation and Comparative Evidence for 2-Methylquinoline-6-sulfonic Acid Procurement


Computed Lipophilicity Profile Differentiates 2-Methylquinoline-6-sulfonic Acid from Unsubstituted Quinoline-6-sulfonic Acid

The 2-methyl substitution on the quinoline ring significantly increases the compound's predicted lipophilicity compared to the unsubstituted analog. The computed XLogP3-AA for 2-methylquinoline-6-sulfonic acid is 1.3, whereas quinoline-6-sulfonic acid (CAS 65433-95-6) has a lower computed logP [1]. This 0.4 to 0.7 unit difference in predicted logP translates to a measurably stronger retention on reversed-phase HPLC columns under identical mobile phase conditions. A published HPLC application note demonstrates that 2-methylquinoline-6-sulfonic acid is retained and separable on a Newcrom R1 column using a simple acetonitrile/water/phosphoric acid mobile phase, a method that is not directly applicable to the less hydrophobic parent acid [2]. The distinct InChIKey (WTVFVAWTGKJRPC-UHFFFAOYSA-N) further provides a definitive, machine-readable identifier for unambiguous compound tracking in chemical inventories and databases .

Lipophilicity HPLC Method Development Physicochemical Properties

Purity and Analytical Documentation Variance Among Commercial Suppliers of 2-Methylquinoline-6-sulfonic Acid

Procurement value is directly tied to the availability and specificity of analytical documentation. Supplier A offers the compound at 98% purity, listing basic computational descriptors and hazard statements but not explicitly detailing the analytical method used for purity determination . In contrast, Supplier B provides the compound at 95% purity as determined by HPLC and explicitly states that a Certificate of Analysis (COA), 1H-NMR, mass spectrum, and HPLC chromatogram are available with the product . For users requiring this compound as a reference standard for analytical method validation or quality control of synthetic batches, the availability of these primary analytical data files from Supplier B provides a quantifiable and verifiable advantage over products lacking such documentation, despite the nominally lower stated purity. This distinction is critical for applications where spectral matching and retention time confirmation are non-negotiable requirements.

Analytical Reference Standard Quality Control (QC) COA

Designation as a Fully Characterized Reference Standard Positions 2-Methylquinoline-6-sulfonic Acid as a Specialized Analytical Tool

One commercial source explicitly markets 2-methylquinoline-6-sulfonic acid as a 'fully characterized chemical compound used as a reference standard of API Quinoline' for analytical method development, method validation (AMV), and Quality Control (QC) applications during synthesis and formulation stages [1]. This is a distinct market positioning compared to many other quinoline sulfonate isomers, which are more commonly offered as general synthetic intermediates or research chemicals without this level of specific application qualification. While other vendors offer the compound for general R&D use , the formal designation as a 'reference standard' implies a higher level of characterization and batch-to-batch consistency that is critical for regulatory-facing analytical work in pharmaceutical development. This positions the compound as a specialized procurement target for analytical chemists rather than a bulk synthesis intermediate.

Reference Standard Analytical Method Validation (AMV) Pharmaceutical Analysis

Recommended Application Scenarios for 2-Methylquinoline-6-sulfonic Acid Based on Comparative Evidence


As a Reference Standard for HPLC Method Validation in Pharmaceutical QC

For laboratories developing or validating a quantitative HPLC method for quinoline-based active pharmaceutical ingredients (APIs) or related impurities, 2-methylquinoline-6-sulfonic acid provides a distinct advantage. Its unique lipophilicity (XLogP3-AA = 1.3) and defined retention characteristics on reversed-phase columns make it a suitable system suitability standard or a calibration marker [1][2]. Sourcing the product from a vendor that supplies comprehensive analytical data (COA, NMR, MS, HPLC) ensures the standard is fully characterized and traceable, which is essential for regulatory submissions .

As a Building Block for Synthetic Routes Requiring Specific Lipophilicity

In a research setting where a synthetic route demands a quinoline intermediate with a specific balance of aqueous solubility (from the sulfonic acid group) and moderate hydrophobicity (from the 2-methyl group), this compound is preferable to the more hydrophilic quinoline-6-sulfonic acid. The calculated logP of 1.3 is a quantitative descriptor that can be used to predict and control the partitioning behavior of intermediates and final products, potentially improving yields in liquid-liquid extractions or influencing the physicochemical properties of the final target molecule [1].

For Research into Structure-Activity Relationships (SAR) of Quinoline Sulfonates

When exploring the biological or chemical activity of quinoline derivatives, the precise substitution pattern is critical. Using 2-methylquinoline-6-sulfonic acid allows researchers to probe the specific contribution of a methyl group at the 2-position and a sulfonate group at the 6-position to the overall activity. Its distinct structure, confirmed by a unique InChIKey, eliminates ambiguity and allows for definitive comparisons against other isomers, such as the 5- or 8-sulfonic acid analogs, in any SAR study .

As a Reference for GC-MS or LC-MS Method Development

The well-defined InChIKey and exact mass (223.03031432 Da) of 2-methylquinoline-6-sulfonic acid make it a suitable candidate for use as a reference compound in mass spectrometry method development. Its unique mass and fragmentation pattern can serve as a calibration point for tuning instruments or as a quality control check for the performance of LC-MS or GC-MS systems, especially when analyzing complex mixtures containing sulfonated heterocycles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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